molecular formula C21H18ClNO B2998394 1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone CAS No. 279672-38-7

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone

Cat. No.: B2998394
CAS No.: 279672-38-7
M. Wt: 335.83
InChI Key: BCXCHTWHIIQRIB-UHFFFAOYSA-N
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Description

The compound 1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone features a propanone backbone with a [1,1'-biphenyl]-4-yl group at the 1-position and a 4-chloroanilino substituent at the 3-position. Its molecular formula is C21H18ClNO, with an average molecular mass of 335.83 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloroanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO/c22-19-10-12-20(13-11-19)23-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXCHTWHIIQRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone typically involves the coupling of biphenyl derivatives with chloroaniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the biphenyl and chloroaniline moieties .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[1,1’-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while substitution reactions can introduce various functional groups onto the biphenyl or chloroaniline moieties .

Scientific Research Applications

1-[1,1’-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone involves its interaction with specific molecular targets. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, while the chloroaniline group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone (Target) C21H18ClNO 335.83 Biphenyl, 4-chloroanilino Potential anti-tyrosinase activity (inferred from biphenyl ester analogs)
3-(4-chloroanilino)-1-(4-chlorophenyl)-1-propanone C15H13Cl2NO 294.18 Dual chloro substituents (phenyl and anilino) Increased lipophilicity; possible use as intermediates in natural product synthesis
3-(4-chloroanilino)-1-(4-methoxyphenyl)-1-propanone C16H16ClNO2 289.76 Methoxy group (electron-donating) on phenyl Improved solubility via polar methoxy group; potential for drug delivery applications
1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone C21H17FO3S 376.42 Fluorophenylsulfonyl group (electron-withdrawing) Enhanced electronic effects; possible antimicrobial or enzyme inhibition activity
1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone C25H26N2O2 386.50 Piperazino-hydroxyphenyl moiety Lab use (discontinued); potential CNS activity due to piperazine pharmacophore
1-Phenyl-3-(4-methoxyphenyl)-3-(4-chloroanilino)-1-propanone C22H20ClNO2 365.85 Branched structure with methoxyphenyl and chloro groups Increased steric hindrance; possible chiral auxiliary applications

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrogen Bonding: The 4-chloroanilino group in the target compound likely forms N–H⋯O=C intermolecular bonds, similar to 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one, which exhibits centrosymmetric dimers via N–H⋯O interactions . Graph-set analysis (Bernstein et al., 1995) can classify these motifs as R2<sup>2</sup>(12) rings .
  • Crystal Packing : Biphenyl derivatives often display layered structures due to π-π stacking, as seen in biphenyl ester analogs with anti-tyrosinase activity .

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone, also known as a derivative of biphenyl and aniline, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a biphenyl moiety and a chloroaniline group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects.

  • Molecular Formula : C21H17ClN2O
  • Molecular Weight : 348.83 g/mol
  • CAS Number : 4097730

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro assays have demonstrated that such compounds can inhibit key enzymes involved in inflammatory processes.

CompoundIC50 (µM)Inhibition Type
Compound A0.305-LOX
Compound B>100COX-2

In a study evaluating anti-inflammatory effects in a rat paw edema model, notable reductions in edema were observed at various time intervals post-administration of the test compounds, suggesting a dose-dependent response .

Anticancer Activity

The compound has been investigated for its anticancer potential, particularly against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell LineIC50 (µM)
MKN-45 (gastric adenocarcinoma)15.5
HeLa (cervical cancer)12.8

In vitro studies reported that this compound exhibits cytotoxicity against these cell lines, with mechanisms involving the modulation of protein kinase pathways .

Other Pharmacological Effects

Additional research has suggested that this compound may possess neuroleptic properties and could be effective in treating psychotic disorders. Its structural analogs have shown varying degrees of activity against specific receptor targets, including CCK2 receptors .

Case Studies

Several case studies illustrate the compound's efficacy in preclinical models:

  • Study on Inflammation : A study published in MDPI demonstrated that specific derivatives showed significant inhibition of edema formation in rats treated with carrageenan, highlighting their potential as anti-inflammatory agents .
  • Anticancer Efficacy : Research conducted on MKN-45 cells indicated that treatment with the compound led to a marked decrease in cell viability due to apoptosis induction, suggesting its viability as an anticancer therapeutic .

Q & A

Q. What are the optimized synthetic routes for 1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, coupling 4-chloroaniline with a biphenyl-propanone precursor under anhydrous conditions using AlCl₃ as a Lewis acid catalyst (similar to methods in and ). Key parameters include:
  • Temperature : 80–100°C for optimal acylation.
  • Solvent : Dichloromethane or toluene for Friedel-Crafts reactions.
  • Catalyst stoichiometry : 1.2–1.5 equivalents of AlCl₃ to prevent side reactions.
    Yields typically range from 60–75%, with impurities arising from incomplete substitution or over-acylation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic signals:
  • Biphenyl protons: δ 7.4–7.8 ppm (aromatic multiplet).
  • Propanone carbonyl: δ 200–210 ppm (¹³C).
  • 4-Chloroanilino NH: δ 5.5–6.0 ppm (broad singlet, exchangeable).
  • IR : Stretch at ~1680 cm⁻¹ (ketone C=O) and ~3300 cm⁻¹ (N-H).
  • MS : Molecular ion peak at m/z 335 (C₂₁H₁₈ClNO). High-resolution MS confirms empirical formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and goggles (due to potential irritancy of aryl amines and chlorinated intermediates).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : In airtight containers, away from light (prevents degradation of the anilino group).
    Refer to OSHA-compliant SDS guidelines for analogous compounds (e.g., Bupropion derivatives in and ) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL ( ) or Mercury CSD ( ) provides precise bond angles, torsion angles, and packing motifs. For example:
  • Torsion Analysis : The dihedral angle between biphenyl and propanone planes (~15–25°) indicates steric hindrance.
  • Hydrogen Bonding : N-H···O=C interactions stabilize the crystal lattice (distance ~2.8–3.0 Å).
    Refinement with SHELXL requires high-resolution data (≤ 0.8 Å) to model anisotropic displacement parameters accurately .

Q. What intermolecular interactions dominate the solid-state packing, and how do they affect material properties?

  • Methodological Answer : Graph set analysis ( ) identifies hydrogen-bonding motifs:
  • Motif Type : R₂²(8) chains via N-H···O=C interactions.
  • π-π Stacking : Biphenyl groups stack with interplanar distances of 3.5–4.0 Å.
    These interactions influence melting points (observed mp ~150–160°C) and solubility (poor in polar solvents). Computational tools like CrystalExplorer can quantify interaction energies .

Q. How should researchers address contradictions in reported spectral data or crystallographic parameters?

  • Methodological Answer :
  • Data Validation : Cross-check with databases (e.g., PubChem, ) or re-measure under standardized conditions.
  • Dynamic NMR : Resolve rotational barriers in the biphenyl group (if signals split due to atropisomerism).
  • Twinned Crystals : Use SHELXD () for deconvoluting overlapping reflections in poorly diffracting samples .

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